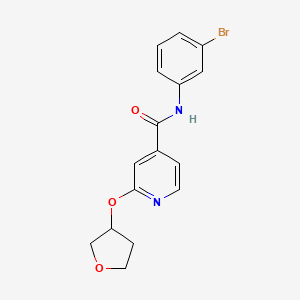

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c17-12-2-1-3-13(9-12)19-16(20)11-4-6-18-15(8-11)22-14-5-7-21-10-14/h1-4,6,8-9,14H,5,7,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEZBSIVNFHSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:

Formation of the oxolan-3-yloxy group: This can be achieved by reacting an appropriate oxirane with a nucleophile under basic conditions.

Bromination of the phenyl ring:

Coupling with pyridine-4-carboxamide: The final step involves coupling the bromophenyl and oxolan-3-yloxy groups with pyridine-4-carboxamide using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and reduction: The oxolan-3-yloxy group can be oxidized to a lactone or reduced to a diol.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like PCC or KMnO4.

Reduction: Reducing agents such as LiAlH4 or NaBH4.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted phenyl derivatives.

Oxidation: Lactones or carboxylic acids.

Reduction: Diols or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development due to its potential biological activities.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyridine-4-carboxamide core with derivatives reported in studies on thiazolidinone-based anti-inflammatory agents. Key structural and functional differences are analyzed below:

Core Structural Variations

- Target Compound : Features a pyridine-4-carboxamide core with a 3-bromophenyl group and an oxolan-3-yloxy substituent.

- Thiazolidinone Derivatives (e.g., compounds 5a–q from ): Replace the oxolane group with a 1,3-thiazolidin-4-one ring and vary the aryl substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) .

Substituent Effects on Activity

- Electron-Withdrawing Groups: In thiazolidinone derivatives, para-substituted electron-withdrawing groups (e.g., –NO₂ in 5f, –Cl in 5d) correlate with enhanced anti-inflammatory activity .

- Oxygenated Moieties: The oxolane ether in the target compound could improve solubility compared to the thiazolidinone ring, which may influence pharmacokinetics.

Biological Activity

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyridine ring substituted with a bromophenyl group and an oxolane moiety, positioning it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.18 g/mol. The structural elements include:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen, which is known for its role in biological activity.

- Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Oxolane (Tetrahydrofuran) : A five-membered ring that can affect the compound's conformational flexibility and solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The specific mechanisms include:

- Receptor Binding : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological responses.

- Enzyme Inhibition : It may inhibit certain enzymes, thereby modulating metabolic pathways relevant to disease processes.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, such as:

- Anti-inflammatory Activity : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

- GPR88 Agonist Studies :

- Inhibition of Type III Secretion Systems :

-

Synthesis and Biological Evaluation :

- The synthesis of this compound has been optimized for yield and purity, with subsequent biological evaluations revealing promising interactions with targeted receptors .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.